5'-Nitro-1',2'-dihydrospiro[cyclopropane-1,3'-indole]-2'-one
Overview
Description
The molecule 5’-Nitro-1’,2’-dihydrospiro[cyclopropane-1,3’-indole]-2’-one contains a total of 26 bonds. There are 16 non-H bonds, 8 multiple bonds, 1 rotatable bond, 2 double bonds, 6 aromatic bonds, 1 three-membered ring, 1 five-membered ring, 1 six-membered ring, 1 nine-membered ring, 1 secondary amine (aromatic) . The molecule consists of 10 Hydrogen atoms, 10 Carbon atoms, 2 Nitrogen atoms, and 2 Oxygen atoms .
Molecular Structure Analysis
The molecular structure of 5’-Nitro-1’,2’-dihydrospiro[cyclopropane-1,3’-indole]-2’-one is complex, with a total of 26 bonds, including 16 non-H bonds, 8 multiple bonds, 1 rotatable bond, 2 double bonds, and 6 aromatic bonds. The molecule also contains 1 three-membered ring, 1 five-membered ring, 1 six-membered ring, and 1 nine-membered ring .Physical And Chemical Properties Analysis
The molecular weight of 5’-Nitro-1’,2’-dihydrospiro[cyclopropane-1,3’-indole]-2’-one is determined by the sum of the atomic weights of each constituent element . The molecule consists of 10 Hydrogen atoms, 10 Carbon atoms, 2 Nitrogen atoms, and 2 Oxygen atoms .Scientific Research Applications
Synthesis of Spirocyclopropane Derivatives
The synthesis of spiro[cyclopropane-1,3′-oxindole]-2-carboxylic acid and its derivatives involves diastereoselective cyclopropanation reactions, demonstrating the utility of 5'-Nitro-1',2'-dihydrospiro[cyclopropane-1,3'-indole]-2'-one in generating structurally complex and diverse compounds (Yong et al., 2007).
Reactions with Nucleophiles
2′-Oxo-1′,2′-dihydrospiro[cyclopropane-1,3′-indole]-2,2,3,3-tetracarbonitriles show interesting reactions with oxygen-centered nucleophiles. These reactions yield products with retained three-membered rings, indicative of the chemical versatility of such compounds (Kayukov et al., 2011).
One-Pot Synthesis Processes
The compound's utility is further shown in one-pot synthesis processes. For example, 4-Nitro-2,3-dihydrospiro[imidazo[1,2-a]indeno[2,1-e]pyridine-5,3′-indoline]-2′,6(1H)-dione derivatives are synthesized using a one-pot, four-component process, demonstrating the efficiency and versatility of these compounds in complex organic syntheses (Mohammadi et al., 2017).
Applications in Heterocyclic Chemistry
The compound also plays a role in the synthesis of new heterocyclic derivatives. For instance, new derivatives of 3,4-dihydrospiro[cycloalkane-1′,2(1H)-quinolines] are obtained through a process involving spiro compounds, showcasing its relevance in the creation of novel heterocyclic structures (Palma et al., 1998).
Unusual Chemical Transformations
Unusual transformations of spiro[pyrazolinecyclopropanes] into hydroperoxides in the presence of atmospheric oxygen highlight the unique reactivity of these compounds under specific conditions (Kostyuchenko et al., 2004).
Synthesis of Indolizidinones
Another application involves the diastereofacial selective synthesis of indolizidinones from cyclic nitrones and methylenecyclopropanes, highlighting the use of 5'-Nitro-1',2'-dihydrospiro[cyclopropane-1,3'-indole]-2'-one in stereochemical control in organic synthesis (Cordero et al., 1990).
properties
IUPAC Name |
5-nitrospiro[1H-indole-3,1'-cyclopropane]-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O3/c13-9-10(3-4-10)7-5-6(12(14)15)1-2-8(7)11-9/h1-2,5H,3-4H2,(H,11,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOYCLILZCXINKA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC12C3=C(C=CC(=C3)[N+](=O)[O-])NC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5'-Nitro-1',2'-dihydrospiro[cyclopropane-1,3'-indole]-2'-one |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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